molecular formula C15H17N3O4S B2463610 N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide CAS No. 921905-35-3

N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide

Cat. No.: B2463610
CAS No.: 921905-35-3
M. Wt: 335.38
InChI Key: WRZDMFYJILDROZ-UHFFFAOYSA-N
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Description

“N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide” is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide” typically involves the following steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of the Isopropylsulfonyl Group: This step involves the sulfonylation of the phenyl ring using isopropylsulfonyl chloride in the presence of a base such as pyridine.

    Attachment of the Cyclopropanecarboxamide Moiety: This can be done by reacting the oxadiazole intermediate with cyclopropanecarboxylic acid or its derivatives under amide-forming conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the isopropylsulfonyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the oxadiazole ring or the sulfonyl group, potentially leading to ring opening or desulfonylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, nitrating agents, and organometallic compounds are often employed under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the isopropylsulfonyl group could yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the phenyl or oxadiazole rings.

Scientific Research Applications

Chemistry

In chemistry, “N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide” can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Oxadiazoles are known for their antimicrobial, antifungal, and anticancer properties, making this compound a candidate for drug discovery and development.

Medicine

In medicine, the compound could be studied for its pharmacological properties. Its potential therapeutic applications might include the treatment of infections, inflammation, and cancer. Detailed studies on its mechanism of action, toxicity, and efficacy would be necessary to evaluate its medical potential.

Industry

In industry, “this compound” could find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It may also be used in agrochemicals as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of “N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide” would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes, receptors, or DNA. The oxadiazole ring and the isopropylsulfonyl group could play crucial roles in binding to these targets and exerting biological effects. Detailed studies involving molecular docking, biochemical assays, and cellular experiments would be required to elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide
  • N-(5-(3-(ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide
  • N-(5-(3-(propylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide

Uniqueness

The uniqueness of “N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide” lies in the presence of the isopropylsulfonyl group, which can impart distinct chemical and biological properties compared to its analogs with different sulfonyl groups. This structural variation can influence its reactivity, binding affinity, and overall efficacy in various applications.

Properties

IUPAC Name

N-[5-(3-propan-2-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4S/c1-9(2)23(20,21)12-5-3-4-11(8-12)14-17-18-15(22-14)16-13(19)10-6-7-10/h3-5,8-10H,6-7H2,1-2H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRZDMFYJILDROZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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